REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[OH:9].[OH-].[Na+].[Br:12][CH2:13][CH2:14]Br>O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[O:9][CH2:14][CH2:13][Br:12] |f:1.2|
|
Name
|
|
Quantity
|
2.58 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)Cl)O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
995 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
4.67 g
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 25 h
|
Duration
|
25 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
partitioned between EtAOc and water
|
Type
|
WASH
|
Details
|
The aqueous was washed with saturated sodium hydrogen carbonate, water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Material was purified
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)Cl)OCCBr
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 33% | |
YIELD: CALCULATEDPERCENTYIELD | 33.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |